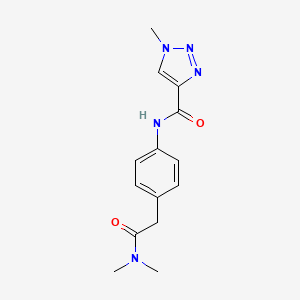
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such asN,N-Dimethylamino derivatives, are known to interact with various receptors
Mode of Action
It’s known that tertiary aliphatic amines, like theN,N-dimethylamino group in this compound, can be biotransformed into tertiary amine oxides, which could potentially influence its interaction with its targets .
Biochemical Pathways
It’s known that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
The pharmacokinetics of similar compounds often involve metabolic reactions such as n-dealkylation and n-oxidation . These reactions can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been associated with various pharmacological activities, depending on their structure and the specific receptors they interact with .
生物活性
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of the dimethylamino group and the carboxamide functional group contributes to its solubility and potential interactions with biological targets.
Anticancer Activity
Several studies have evaluated the anticancer properties of triazole derivatives, including this compound. Key findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 (human colon cancer) and MDA-MB-231 (breast cancer) cells. IC50 values ranged from 5 to 20 µM depending on the cell line and treatment duration .
- Mechanism of Action : Research indicates that the compound induces apoptosis through the mitochondrial pathway. It was observed that treatment led to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, suggesting a mechanism involving oxidative stress .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Inhibition of Bacterial Growth : Studies reported that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 10 µg/mL for certain strains .
Study 1: Anticancer Efficacy in HCT116 Cells
A recent study evaluated the effects of the compound on HCT116 cells. The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 60 |
| 20 | 30 |
The study concluded that the compound effectively reduced cell viability in a dose-dependent manner, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Activity Against Staphylococcus aureus
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus:
| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 5 | 12 |
| 10 | 20 |
| 20 | 30 |
The results demonstrated a clear dose-dependent increase in antibacterial activity .
属性
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18(2)13(20)8-10-4-6-11(7-5-10)15-14(21)12-9-19(3)17-16-12/h4-7,9H,8H2,1-3H3,(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKXASITAWOAPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













